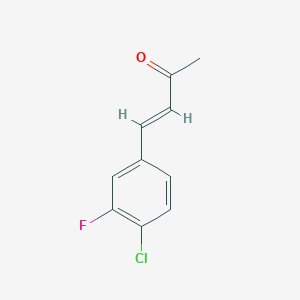

4-(4-Chloro-3-fluorophenyl)but-3-en-2-one

Description

4-(4-Chloro-3-fluorophenyl)but-3-en-2-one is an α,β-unsaturated ketone featuring a substituted aryl group at the β-position. The compound’s structure includes a chloro and a fluoro substituent on the phenyl ring, which confer distinct electronic and steric properties. Its reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which polarize the conjugated enone system .

Properties

Molecular Formula |

C10H8ClFO |

|---|---|

Molecular Weight |

198.62 g/mol |

IUPAC Name |

(E)-4-(4-chloro-3-fluorophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H8ClFO/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h2-6H,1H3/b3-2+ |

InChI Key |

FUOORLXSQLORHR-NSCUHMNNSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=C(C=C1)Cl)F |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-fluorophenyl)but-3-en-2-one typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under aldol condensation conditions. The reaction proceeds as follows:

- Mix 4-chloro-3-fluorobenzaldehyde and acetone in a suitable solvent, such as ethanol.

- Add sodium hydroxide to the mixture and stir at room temperature.

- Allow the reaction to proceed for several hours until the desired product is formed.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-fluorophenyl)but-3-en-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Formation of 4-(4-chloro-3-fluorophenyl)butanoic acid.

Reduction: Formation of 4-(4-chloro-3-fluorophenyl)butanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chloro-3-fluorophenyl)but-3-en-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-fluorophenyl)but-3-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Electronic and Optical Properties

Substituent Effects on UV-Vis Absorption

- (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one: The electron-donating dimethylamino group shifts the HOMO-LUMO transition, resulting in a visible light absorption maximum at 375 nm .

- (E)-4-(4-Nitrophenyl)but-3-en-2-one : The nitro group, a strong electron-withdrawing substituent, reduces conjugation efficiency, yielding a lower absorption maximum at 323 nm .

- 4-(4-Chloro-3-fluorophenyl)but-3-en-2-one: Chloro and fluoro substituents (moderate electron-withdrawing groups) likely position its absorption between the dimethylamino and nitro derivatives.

Nonlinear Optical Susceptibility

Third-order nonlinear optical susceptibility (Reχ³) values:

| Compound | Reχ³ (×10⁻¹² esu) |

|---|---|

| (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one | 2.45 |

| (E)-4-(4-Nitrophenyl)but-3-en-2-one | 1.89 |

The chloro-fluoro analog is expected to exhibit intermediate nonlinearity due to balanced electron-withdrawing effects .

Antimelanoma Agents

- 4-[(4-Hydroxyphenyl)sulfanyl]but-3-en-2-one: Designed as a bifunctional antimelanoma agent, this compound leverages the sulfanyl group for enhanced bioactivity. Its IC₅₀ values in melanoma cell lines are under investigation .

- This compound : Halogen substituents may improve pharmacokinetic properties (e.g., metabolic stability) compared to hydroxyl or sulfanyl analogs, though specific biological data is lacking in the evidence.

Enzyme Inhibition

- (S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol: A bioreduction product of 1-(4-chloro-3-fluorophenyl)-2-hydroxyethanone, this intermediate is used in ERK inhibitors (e.g., compound 74), demonstrating >99.5% enantiomeric excess via ketoreductase catalysis .

Substituent Position and Reactivity

- Retro-curcuminoids (e.g., (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one): Hydroxyl and methoxy groups in ortho, meta, or para positions influence hydrogen bonding and antioxidant activity. The chloro-fluoro compound’s halogen substituents lack hydrogen-bonding capacity but offer steric bulk .

- 4-(2,3,6-Trimethylphenyl)but-3-en-2-one: Methyl groups increase hydrophobicity and steric hindrance, leading to unique safety concerns (e.g., genotoxicity testing requirements) compared to halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.